Product packaging for 2-Amino-5-bromo-3-chlorobenzonitrile(Cat. No.:CAS No. 914636-86-5)

2-Amino-5-bromo-3-chlorobenzonitrile

Cat. No.: B3038842
CAS No.: 914636-86-5
M. Wt: 231.48 g/mol
InChI Key: PRFFLKJJFFIYGK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B3038842 2-Amino-5-bromo-3-chlorobenzonitrile CAS No. 914636-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFFLKJJFFIYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Benzonitrile Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group (-C≡N). The presence and position of these functional groups profoundly influence the electronic properties and reactivity of the aromatic ring, making them valuable intermediates in chemical synthesis.

The reactivity of 2-Amino-5-bromo-3-chlorobenzonitrile is dictated by the interplay of its various substituents. The amino group (-NH2) is a strong activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. Conversely, the nitrile group and the halogen atoms (bromine and chlorine) are deactivating groups, withdrawing electron density from the ring via inductive and resonance effects. This combination of activating and deactivating groups creates a unique reactivity profile, allowing for selective chemical transformations at different positions on the ring. The presence of multiple halogen atoms also provides distinct sites for cross-coupling reactions, a cornerstone of modern organic synthesis.

Significance in Advanced Synthetic Methodologies

The strategic placement of reactive functional groups makes 2-Amino-5-bromo-3-chlorobenzonitrile a valuable starting material in a variety of advanced synthetic methodologies. A particularly notable application is in the synthesis of fused heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

One of the most significant applications of 2-aminobenzonitriles is in the construction of quinazoline (B50416) and quinazolinone frameworks. google.comgoogle.com These nitrogen-containing heterocycles are of great interest due to their wide range of pharmacological activities. researchgate.netbiomedpharmajournal.orgorientjchem.orgnih.gov The synthesis of quinazolines from 2-aminobenzonitriles often involves a condensation reaction with an appropriate carbonyl compound or its equivalent, followed by cyclization. The amino and nitrile groups of this compound can participate in these cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline system. The bromo and chloro substituents on the benzene (B151609) ring of the resulting quinazoline can then be further functionalized, allowing for the generation of diverse libraries of compounds for drug discovery and other applications.

Role As a Precursor in Molecular Design and Development

Regioselective Bromination Approaches

Regioselective bromination is a cornerstone of synthetic organic chemistry for producing specific aryl bromide isomers, which are valuable precursors for cross-coupling reactions. nih.gov The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. For substrates like substituted 2-aminobenzonitriles, the activating, ortho-, para-directing amino group and the deactivating, meta-directing cyano and chloro groups present a complex challenge for achieving high regioselectivity.

The synthesis of halogenated aminobenzonitriles often starts with a less substituted precursor. For example, the synthesis of 4-amino-3-bromo-5-chlorobenzonitrile (B1590959) can be achieved by the direct bromination of 3-chloro-4-aminobenzonitrile. chemicalbook.com In a similar vein, this compound could theoretically be prepared by the regioselective bromination of 2-amino-3-chlorobenzonitrile. The powerful ortho-, para-directing influence of the amino group would direct the incoming electrophile (bromine) to the positions ortho and para to it. Given that the position ortho to the amino group (and meta to the cyano group) is already occupied by a chlorine atom, the bromination is anticipated to occur at the para position relative to the amino group, yielding the desired this compound.

The success of such a reaction hinges on controlling the reaction conditions to favor monobromination and prevent the formation of polybrominated byproducts. The choice of solvent and brominating agent is critical in managing the reactivity of the substrate.

A variety of brominating agents and reaction conditions can be employed to optimize the yield and selectivity of aromatic bromination. gaacademy.org The choice of reagent can significantly influence the outcome, especially for highly activated or deactivated rings. nih.gov Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net

The optimization process involves screening different parameters, as detailed in the table below. researchgate.net

ParameterVariationsPurpose
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂), Tetrabutylammonium tribromide (TBATB)To control reactivity and selectivity. NBS is often milder than Br₂. nih.govnih.gov
Catalyst Lewis acids (e.g., FeCl₃, AlCl₃), ZeolitesTo enhance the electrophilicity of the bromine source. nih.gov
Solvent Acetonitrile (B52724), Dichloromethane, Acetic AcidTo modulate substrate and reagent solubility and influence reaction rate.
Temperature Room temperature to elevated temperaturesTo control the rate of reaction and minimize side reactions.

For instance, NBS is a versatile reagent used for regioselective bromination, often in polar solvents like acetonitrile or tetrahydrofuran. nih.gov The use of catalysts like zeolites or Lewis acids can further enhance para-selectivity in some cases. nih.gov A combination of cupric bromide and an oxidant like Oxone® has also been shown to be a mild and effective system for the regioselective bromination of aromatic amines. rsc.org Careful optimization of these factors is essential to maximize the yield of this compound while minimizing unwanted isomers.

Diazotization and Sandmeyer Reaction Pathways

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens and the cyano group, onto an aromatic ring. wikipedia.orgnih.gov The reaction proceeds by the conversion of a primary aromatic amine into a diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene. wikipedia.orgmasterorganicchemistry.com This pathway offers a versatile alternative for synthesizing compounds like this compound, especially when direct halogenation proves difficult or lacks selectivity.

A plausible Sandmeyer route could involve a starting material such as 2,6-dichloro-4-bromoaniline. The synthetic sequence would be as follows:

Diazotization: The primary amino group of 2,6-dichloro-4-bromoaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures to form the corresponding diazonium salt.

Cyanation: The resulting diazonium salt is then treated with copper(I) cyanide (CuCN) in a classic Sandmeyer reaction to replace the diazonium group (-N₂⁺) with a nitrile group (-CN). wikipedia.org This would yield 3,5-dichloro-4-bromobenzonitrile.

Nucleophilic Aromatic Substitution: The final step would involve a selective nucleophilic aromatic substitution of one of the chlorine atoms with an amino group. This step can be challenging and would require careful selection of reaction conditions to achieve the desired regioselectivity.

This method highlights the utility of functional group interconversion in complex aromatic synthesis. youtube.com One-pot procedures combining initial reduction of a nitro group, followed by diazotization and a Sandmeyer reaction, have been developed to streamline the synthesis of haloaromatics from nitroarenes. rsc.orgrsc.org

Direct Halogenation Strategies for Benzonitrile (B105546) Derivatives

Direct halogenation of a benzonitrile core is another viable strategy. While the cyano group is a deactivating, meta-directing group, modern catalytic methods have enabled ortho-halogenation. rsc.orgacs.org Palladium-catalyzed C-H bond activation, using the cyano group as a directing element, allows for the selective introduction of halogens (Cl, Br, I) at the ortho position. acs.org

For the synthesis of this compound, one could envision a strategy starting from 2-amino-5-bromobenzonitrile. The challenge would then be the selective introduction of a chlorine atom at the 3-position. Direct chlorination would likely be governed by the strong activating effect of the amino group, potentially leading to substitution at the ortho position (position 3).

Alternatively, a high-temperature, vapor-phase halogenation process can be used for producing halogenated benzonitriles without a catalyst. google.com This method, however, often leads to a mixture of products with varying degrees of halogenation and may not be suitable for synthesizing a specific, highly substituted isomer like this compound. google.com

Halogenation StrategyDescriptionApplicability
Electrophilic Aromatic Substitution Classic method using a halogen and a Lewis acid catalyst (e.g., Br₂/FeCl₃). utexas.eduChallenging for this target due to competing directing effects of multiple substituents.
Palladium-Catalyzed C-H Halogenation Uses a palladium catalyst to direct halogenation to the C-H bond ortho to the cyano group. acs.orgPotentially useful if starting from a pre-functionalized benzonitrile, but the presence of the amino group complicates the reaction.
Vapor-Phase Halogenation High-temperature reaction of benzonitrile vapor with a halogen gas in an open tube reactor. google.comGenerally produces mixtures of polyhalogenated products and lacks fine regiochemical control.

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of a complex molecule like this compound is often best approached through a multi-step pathway. Such routes can be categorized as convergent or divergent.

Convergent Synthesis: This approach involves preparing different fragments of the molecule separately and then combining them in the later stages of the synthesis. This strategy is often more efficient for complex targets.

Divergent Synthesis: This strategy starts from a common intermediate that is progressively modified to create a library of structurally related compounds. nih.govnih.gov A common precursor could be selectively halogenated and functionalized in different ways to produce various substituted aminobenzonitriles.

A potential multi-step synthesis could begin with a simpler, commercially available starting material like 2-amino-3-chlorobenzoic acid. The sequence could proceed as follows:

Bromination: Regioselective bromination of 2-amino-3-chlorobenzoic acid at the position para to the amino group to yield 2-amino-5-bromo-3-chlorobenzoic acid.

Amide Formation: Conversion of the carboxylic acid to a primary amide (2-amino-5-bromo-3-chlorobenzamide) using a standard coupling agent or via an acid chloride intermediate.

Dehydration: Dehydration of the primary amide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to form the final nitrile product, this compound. chemicalbook.com

This linear sequence demonstrates how the strategic ordering of reactions is crucial for success in multi-step synthesis. youtube.comsyrris.jp Each step is chosen to set up the correct reactivity and regioselectivity for the next transformation.

Electrophilic and Nucleophilic Substitution Reactions

The primary amino group in this compound is a key site for electrophilic attack. One of the most significant reactions involving this group is diazotization. Treatment of the amino group with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures, converts the primary amine into a diazonium salt. google.comgoogle.com This diazonium intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -F, -I, -CN) through Sandmeyer or related reactions, offering a powerful method for further diversification of the benzonitrile scaffold.

The amino group can also undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protective strategy or to introduce new functionalities into the molecule.

The cyano group is a versatile functional group that can undergo various nucleophilic transformations. Under acidic or basic conditions, the nitrile can be hydrolyzed. This reaction typically proceeds through an intermediate carboxamide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. google.comebsco.com This provides a synthetic route from this compound to 2-amino-5-bromo-3-chlorobenzoic acid or 2-amino-5-bromo-3-chlorobenzamide.

Furthermore, the cyano group can react with organometallic reagents, such as Grignard or organolithium reagents. For instance, palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles has been shown to yield 2-aminobenzophenones, demonstrating a method to convert the nitrile into a ketone functionality. researchgate.net

Table 1: Nucleophilic Transformations of the Cyano Group

Reagent/ConditionIntermediate ProductFinal ProductTransformation Type
H₂O, H⁺ or OH⁻ (mild)2-Amino-5-bromo-3-chlorobenzamide-Partial Hydrolysis
H₂O, H⁺ or OH⁻ (strong)2-Amino-5-bromo-3-chlorobenzamide2-Amino-5-bromo-3-chlorobenzoic acidComplete Hydrolysis
ArB(OH)₂, Pd catalyst-2-Amino-5-bromo-3-chlorobenzophenone derivativeKetone Synthesis

Reduction and Oxidation Reactions

The functional groups of this compound are susceptible to both reduction and oxidation. The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ebsco.com This reaction converts the benzonitrile into the corresponding benzylamine, a valuable building block in medicinal chemistry.

While the amino group can be oxidized, such reactions are often less selective. The aromatic ring itself, being substituted with halogens, is generally resistant to oxidation under standard conditions.

Table 2: Reduction of the Cyano Group

Reducing AgentProductFunctional Group Transformation
Lithium Aluminum Hydride (LiAlH₄)2-(Aminomethyl)-5-bromo-3-chlorobenzylamineNitrile to Primary Amine
Catalytic Hydrogenation (e.g., H₂/Raney Ni)2-(Aminomethyl)-5-bromo-3-chlorobenzylamineNitrile to Primary Amine

Coupling Reactions

The presence of halogen atoms, particularly the bromine at position 5, makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. libretexts.org Therefore, the bromine atom at the C-5 position of this compound is expected to be selectively coupled with various aryl or vinyl boronic acids or esters, leaving the chlorine atom intact. nih.gov This selective reactivity allows for the introduction of diverse substituents at this position.

Other important cross-coupling reactions applicable to this molecule include:

Heck Reaction: For coupling with alkenes to form substituted styrenes. wikipedia.orgarkat-usa.org

Sonogashira Coupling: For reaction with terminal alkynes to produce aryl alkynes. organic-chemistry.orgrsc.orgnih.gov

Buchwald-Hartwig Amination: For forming C-N bonds by coupling with various amines. wikipedia.orglibretexts.orgorganic-chemistry.org The differential reactivity between the aryl bromide and aryl chloride could allow for selective amination. nih.gov

The ortho-disposition of the amino and cyano groups makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. This arrangement is ideal for cyclocondensation and annulation reactions to form six-membered rings.

A prominent application is the synthesis of substituted quinazolines. researchgate.net The reaction of 2-aminobenzonitriles with reagents like aldehydes or acyl chlorides can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in the quinazoline core structure. organic-chemistry.orgresearchgate.net For example, condensation with an aldehyde would first form an imine with the amino group, followed by intramolecular cyclization involving the nitrile.

Similarly, this compound can be used to construct other fused heterocycles, such as pyrimidines, by reacting with appropriate binucleophilic reagents. bu.edu.egnih.gov These cyclization strategies are of great importance in medicinal chemistry, as the resulting fused heterocyclic scaffolds are common in many biologically active molecules.

Table 3: Potential Heterocyclic Systems from this compound

ReagentResulting Heterocyclic Core
Aldehydes (R-CHO)Quinazoline
Acyl Chlorides (R-COCl)Quinazolinone
GuanidineFused Aminopyrimidine
AmidesQuinazolinone

Derivatization Studies for Structure Elucidation and Modification of this compound

The strategic chemical modification of this compound serves as a critical tool for both the unambiguous confirmation of its molecular architecture and the generation of novel derivatives with potentially altered or enhanced physicochemical and biological properties. Although specific derivatization studies exclusively focused on this compound are not extensively detailed in publicly available literature, the reactivity of the amino and cyano functional groups, as well as the aromatic ring, can be inferred from the well-established chemistry of analogous substituted aminobenzonitriles. These transformations are fundamental in confirming the relative positions of the substituents on the benzene (B151609) ring and in exploring the synthetic utility of this compound as a building block for more complex molecules.

The primary sites for derivatization on the this compound scaffold are the primary amino group (-NH₂) and the nitrile group (-CN). The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These derivatizations not only provide irrefutable proof of the presence and location of these functional groups but also lead to a diverse array of new chemical entities.

One of the most common derivatization strategies for primary aromatic amines is acylation. The reaction of this compound with acylating agents like acid chlorides or anhydrides in the presence of a base would be expected to yield the corresponding N-acyl derivatives. Spectroscopic analysis of these products, particularly using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy, would show characteristic changes confirming the modification of the amino group. For instance, the appearance of a new carbonyl signal in the ¹³C NMR and IR spectra, along with a downfield shift of the aromatic protons adjacent to the newly formed amide bond in the ¹H NMR spectrum, would provide clear evidence of acylation.

Another important class of derivatives arises from the participation of the ortho-amino and nitrile groups in cyclization reactions to form heterocyclic systems. For instance, the reaction of 2-aminobenzonitriles with orthoesters can lead to the formation of quinazoline derivatives, which are a prominent class of compounds in medicinal chemistry. Similarly, reactions with other bifunctional reagents can be employed to construct various fused heterocyclic rings, thereby expanding the chemical space accessible from this starting material. The structures of these cyclized products can be definitively established through single-crystal X-ray diffraction analysis, providing ultimate confirmation of the connectivity of the original molecule.

The following table summarizes hypothetical derivatization reactions of this compound based on known chemistry of related compounds, which would be instrumental for its structure elucidation and modification.

Table 1: Hypothetical Derivatization Reactions for Structure Elucidation and Modification

Starting MaterialReagent(s)Reaction TypeExpected ProductPurpose
This compoundAcetic Anhydride, PyridineAcylationN-(5-bromo-3-chloro-2-cyanophenyl)acetamideStructure confirmation via spectroscopic analysis of the acetylated amino group.
This compoundMethyl Iodide, K₂CO₃Alkylation5-Bromo-3-chloro-2-(methylamino)benzonitrileModification of the amino group to explore changes in properties.
This compoundNaNO₂, HCl (aq.), then CuBrSandmeyer Reaction2,5-Dibromo-3-chlorobenzonitrileReplacement of the amino group to confirm its position and explore further synthetic transformations.
This compoundTriethyl Orthoformate, Acid catalystCyclization6-Bromo-8-chloroquinazolineSynthesis of a fused heterocyclic system for biological evaluation and structural confirmation.
This compoundH₂SO₄, H₂O, HeatHydrolysis2-Amino-5-bromo-3-chlorobenzamideConversion of the nitrile to an amide to confirm the nitrile group's presence and position.

These derivatization studies, by yielding new compounds with distinct and predictable spectroscopic signatures, are invaluable for the rigorous characterization of this compound. Furthermore, they open avenues for the synthesis of a wide range of novel compounds, which can be screened for various applications, thereby highlighting the synthetic potential of the parent molecule.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Building Block for Complex Organic Molecules

The strategic positioning of reactive sites on the benzene (B151609) ring of 2-Amino-5-bromo-3-chlorobenzonitrile makes it a highly versatile precursor for the synthesis of complex organic molecules. The amino and nitrile groups, along with the halogen substituents, offer multiple points for chemical modification, enabling the construction of diverse molecular scaffolds. This versatility is particularly exploited in the field of medicinal chemistry for the development of novel therapeutic agents.

The presence of the amino group allows for a range of reactions, including diazotization followed by substitution, acylation, and alkylation, which are fundamental transformations in the synthesis of pharmaceutical intermediates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. Furthermore, the bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents and the construction of complex biaryl structures.

Research has demonstrated its role as a key intermediate in the synthesis of potent biological agents, including inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. The specific substitution pattern of this compound influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and the biological activity of the resulting compounds.

Precursor in Heterocyclic Compound Synthesis

A significant application of this compound lies in its use as a precursor for the synthesis of a variety of heterocyclic compounds. The ortho-disposed amino and nitrile groups provide an ideal arrangement for cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules.

One of the most common applications is in the synthesis of quinazolines and their derivatives. The reaction of this compound with various electrophiles, such as aldehydes, ketones, or acid chlorides, can lead to the formation of the quinazoline (B50416) ring system. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substituents on the quinazoline core, derived from the initial benzonitrile (B105546), play a crucial role in modulating their biological effects.

Beyond quinazolines, this versatile precursor can be utilized in the synthesis of other important heterocyclic scaffolds, such as benzimidazoles and benzothiazoles, through appropriate reaction pathways. The ability to readily access these diverse heterocyclic systems from a single starting material highlights the synthetic utility of this compound.

Applications in Supramolecular Chemistry and Novel Material Synthesis

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and the design of novel materials. The presence of hydrogen bond donors (the amino group) and acceptors (the nitrile group and halogen atoms) allows for the formation of well-defined supramolecular assemblies through non-covalent interactions.

In the realm of crystal engineering, the specific substitution pattern of this molecule can be used to direct the formation of predictable and stable crystal lattices with desired properties. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can be harnessed to construct complex supramolecular architectures, including one-, two-, and three-dimensional networks. These organized structures can find applications in areas such as gas storage, separation, and catalysis.

Furthermore, derivatives of this compound can be incorporated into polymeric materials to impart specific functionalities. For instance, the introduction of this moiety into a polymer backbone can enhance its thermal stability, flame retardancy, or optical properties. The development of such functional materials opens up possibilities for their use in advanced technologies, including electronics and photonics.

Scaffold for Combinatorial Library Generation

The multivalency of this compound makes it an excellent scaffold for the generation of combinatorial libraries, which are essential tools in modern drug discovery and materials science. By systematically modifying the different reactive sites on the molecule, a large and diverse collection of related compounds can be rapidly synthesized.

The amino group can be readily acylated or alkylated with a variety of building blocks, while the nitrile group can be transformed into other functional groups. The halogen atoms provide additional handles for diversification through cross-coupling reactions. This multi-directional approach allows for the exploration of a vast chemical space around the core scaffold.

Investigations into the Role of 2 Amino 5 Bromo 3 Chlorobenzonitrile in Medicinal Chemistry Research

Intermediate in Pharmaceutical Compound Synthesis

Aromatic nitriles are a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Substituted benzonitriles, in particular, are precursors to a variety of pharmacologically significant molecules, including neuroleptics, sedatives, tranquilizers, and muscle relaxants. chemicalbook.comresearchgate.net The compound 2-amino-5-chlorobenzonitrile, a structurally related precursor to the title compound, is a known intermediate in the synthesis of several neuroleptic benzodiazepine (B76468) derivatives. chemicalbook.comresearchgate.net

The chemical reactivity of 2-Amino-5-bromo-3-chlorobenzonitrile makes it a valuable starting material. The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the construction of more complex heterocyclic systems that form the core of many drug classes. For instance, anthranilic acid derivatives (which can be formed from aminobenzonitriles) are precursors to quinazolinones, a class of compounds with diverse biological activities. The presence of bromine and chlorine atoms also provides sites for cross-coupling reactions, further expanding the synthetic possibilities.

Precursor ScaffoldResulting Pharmaceutical ClassExamples
Substituted BenzonitrilesBenzodiazepinesLoflazepate, Chlorazepate, Tetrazepam
2-Aminobenzophenones (derived from aminobenzonitriles)CNS AgentsPhenazepam

Design and Synthesis of Analogues for Biological Probing

A fundamental strategy in medicinal chemistry is the synthesis of structural analogues of a lead compound to probe its structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. The structure of this compound is well-suited for this approach, offering multiple points for chemical diversification. nih.gov

Research on other complex heterocyclic molecules, such as Nitazoxanide, has demonstrated that modifications to different regions of the molecular scaffold can lead to analogues with improved or altered biological properties. nih.gov This same principle can be applied to this compound. A library of analogues can be generated by targeting its distinct functional groups, allowing researchers to systematically investigate the impact of steric bulk, electronics, and hydrogen-bonding potential on target engagement.

Modification SitePotential Chemical TransformationPurpose of Modification
Amino Group (-NH2)Alkylation, Acylation, SulfonylationAlter hydrogen bonding, lipophilicity, and steric profile.
Nitrile Group (-CN)Hydrolysis to amide/acid, Reduction to amine, Conversion to tetrazoleIntroduce new functional groups for target interaction.
Aromatic RingPalladium-catalyzed cross-coupling at the C-Br bondIntroduce new aryl or alkyl groups to explore binding pockets.

Modulation of Biological Pathways: Enzyme Interaction Studies

The highly functionalized nature of this compound suggests its potential to interact with biological macromolecules like enzymes. Halogenated aromatic compounds are known to participate in various non-covalent interactions, including halogen bonding, which can contribute to high-affinity binding within enzyme active sites.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. nih.govbiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. The interaction of halogen-containing substrates with CYP enzymes is an area of active research. nih.gov The presence of electronegative halogen atoms on a substrate can alter its binding orientation within the active site and influence the outcome of the enzymatic reaction. nih.gov

While specific inhibitory studies on this compound are not extensively documented, its structure is characteristic of molecules that are investigated for CYP interactions. In vitro studies with rat liver microsomes have shown that various parabens and phthalates can inhibit CYP activity, with potency often related to the nature of their substitution. researchgate.net Given that many xenobiotics are metabolized by CYP enzymes, a halogenated compound like this compound would be a logical candidate for screening against a panel of CYP isoforms to determine its potential as either an inhibitor or a substrate.

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are used as a primary treatment for the symptoms of Alzheimer's disease. nih.govnih.gov The design of novel AChE inhibitors is an ongoing area of research.

The active site of AChE is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the rim. Many effective inhibitors are designed to interact with one or both of these sites. Although this compound is not a known AChE inhibitor, its scaffold represents a potential starting point for designing such molecules. Structure-based design often employs aromatic cores to establish key pi-pi stacking interactions with aromatic residues like tryptophan in the enzyme's active site. nih.gov By chemically modifying the amino and nitrile groups of the benzonitrile (B105546) scaffold—for example, by adding a basic nitrogen moiety to interact with the PAS—it is conceivable that analogues could be developed with affinity for AChE.

Ligand Design for Specific Molecular Targets

In modern drug discovery, ligand-based design is a key strategy for developing molecules that bind with high affinity and selectivity to a specific biological target, such as a G protein-coupled receptor (GPCR) or a kinase. nih.gov This process often starts with a molecular scaffold—a core structure that can be systematically decorated with different functional groups to optimize target binding.

The this compound structure is a versatile scaffold for ligand design. The benzonitrile moiety itself has been exploited in the design of specialized ligands for metal-catalyzed cross-coupling reactions, highlighting its utility as a modifiable core. chemrxiv.org In a therapeutic context, different substitution patterns on a core scaffold can impart selectivity for different receptor subtypes. For example, various 5-substituted-2-aminotetralin analogues have been synthesized to achieve selective binding to serotonin (B10506) receptor subtypes. researchgate.net Similarly, bromo-substituted scaffolds, such as 1-benzyl-5-bromoindolin-2-one, have been elaborated to produce potent inhibitors of the VEGFR-2 kinase, an important target in cancer therapy. nih.gov The defined stereoelectronic properties of this compound provide a unique starting point for the rational design of new ligands aimed at a wide range of biological targets. mdpi.com

Computational Chemistry and Quantum Mechanical Studies of 2 Amino 5 Bromo 3 Chlorobenzonitrile

Molecular Geometry Optimization and Conformation Analysis

Table 1: Selected Optimized Geometrical Parameters for Substituted Benzonitriles

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) ~1.39 - 1.40 - -
C-CN ~1.43 - -
C≡N ~1.15 - -
C-NH2 ~1.37 - -
C-Br ~1.90 - -
C-Cl ~1.74 - -
C-C-C (aromatic) - ~120 -
H-N-H - ~115 -
C-C-N-H - - ~0 or ~180 (planar)

Note: The data presented are typical values for similarly substituted benzonitrile (B105546) derivatives based on DFT B3LYP/6-311++G(d,p) calculations and are intended to be illustrative for 2-Amino-5-bromo-3-chlorobenzonitrile.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic properties of this compound are primarily understood through the lens of Frontier Molecular Orbital (FMO) theory. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. In this compound, the electron-donating amino group and the electron-withdrawing halogen and cyano groups significantly influence the energy levels of the HOMO and LUMO. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-deficient regions, like the cyano group.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Aminobenzonitrile Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative and based on general findings for halogenated aminobenzonitriles.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, specific vibrational modes can be assigned to the observed spectral bands. These calculations help in identifying the characteristic vibrations of the functional groups present in this compound.

Key vibrational modes include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C-X (X=Br, Cl) stretching of the halogens, and various stretching and bending modes of the aromatic ring. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Assignment
N-H Asymmetric Stretch ~3500 ~3500 Amino Group
N-H Symmetric Stretch ~3400 ~3400 Amino Group
C≡N Stretch ~2230 ~2230 Nitrile Group
C-C Aromatic Stretch ~1600 - 1400 ~1600 - 1400 Benzene Ring
N-H Scissoring ~1620 - Amino Group
C-Cl Stretch ~750 ~750 Chloro Group
C-Br Stretch ~650 ~650 Bromo Group

Note: Frequencies are approximate and based on theoretical calculations for similar molecules.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would typically show negative potential (red and yellow regions) around the electronegative nitrogen atom of the cyano group and the halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting potential sites for nucleophilic interaction. This visual representation of the molecule's electronic landscape provides crucial insights for understanding its intermolecular interactions and reaction mechanisms.

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in the available literature, computational methods are widely used to investigate the pathways of similar organic reactions. Such studies involve locating the transition state structures and calculating the activation energies for potential reactions.

For a molecule like this compound, theoretical studies could explore reactions such as nucleophilic aromatic substitution, where one of the halogen atoms is replaced by a nucleophile. By modeling the energy profile of the reaction pathway, chemists can predict the feasibility and selectivity of different reactions, providing valuable guidance for synthetic organic chemistry. These computational investigations are instrumental in elucidating complex reaction mechanisms at the molecular level.

Table of Compounds Mentioned

Compound Name
This compound
2-amino-4-chlorobenzonitrile

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromo-3-chlorobenzonitrile, both ¹H NMR and ¹³C NMR would be utilized to confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amino group protons.

Aromatic Region: The benzene ring has two remaining protons. Due to their positions relative to each other and the surrounding substituents, they would appear as two distinct signals, likely doublets, in the typical aromatic region (approximately δ 6.5-8.0 ppm). The coupling constant between these two protons would confirm their meta relationship.

Amino Group: The two protons of the amino (-NH₂) group would typically appear as a single, broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration, but it is expected to be in the range of δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents (amino, bromo, chloro, and cyano groups).

Nitrile Carbon: The carbon of the nitrile (-C≡N) group characteristically appears further downfield, typically in the range of δ 115-125 ppm.

Table 1: Expected ¹H and ¹³C NMR Spectral Features for this compound

Nucleus Expected Signal Type Expected Chemical Shift (ppm) Attribution
¹H Aromatic Proton 1 Doublet ~6.5 - 8.0
¹H Aromatic Proton 2 Doublet ~6.5 - 8.0
¹H Amino Protons Broad Singlet ~4.0 - 6.0
¹³C Aromatic Carbons (6) Multiple Peaks ~100 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretching: The amino group would show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring influences the exact position and intensity of this peak.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretching: The vibrations for the carbon-chlorine and carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile C≡N stretch is typically a very strong and sharp signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more prominent in Raman than in IR spectroscopy.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch IR 3300 - 3500
C-H Aromatic Stretch IR, Raman 3000 - 3100
C≡N Nitrile Stretch IR, Raman 2220 - 2260
C=C Aromatic Ring Stretch IR, Raman 1400 - 1600
C-N Stretch IR 1250 - 1350
C-Cl Stretch IR 600 - 800

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₇H₄BrClN₂), the calculated monoisotopic mass is approximately 230.93 u.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as a cluster of peaks. The most prominent peaks would be:

M: The peak for the ion containing ⁷⁹Br and ³⁵Cl.

M+2: A strong peak of nearly equal intensity to M, corresponding to ions containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A smaller peak corresponding to the ion containing ⁸¹Br and ³⁷Cl.

The fragmentation pattern under electron impact (EI) ionization would likely involve the loss of the halogen atoms or other small neutral molecules. Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺), a chlorine radical ([M-Cl]⁺), or hydrogen cyanide ([M-HCN]⁺).

Table 3: Predicted Isotopic Pattern and Fragments in Mass Spectrometry

Ion Description Expected m/z (approx.) Key Feature
[M]⁺ Molecular ion (⁷⁹Br, ³⁵Cl) 231 Part of a characteristic isotopic cluster
[M+2]⁺ Molecular ion isotope peak 233 High intensity due to ⁸¹Br and ³⁷Cl
[M+4]⁺ Molecular ion isotope peak 235 Completes the Br/Cl isotopic signature
[M-Br]⁺ Fragment from loss of Bromine 152/154 Shows isotopic pattern for one Cl atom

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise data on:

Connectivity and Regiochemistry: It would confirm the substitution pattern on the aromatic ring, definitively proving the positions of the amino, bromo, chloro, and cyano groups relative to one another.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Crystal Packing: The technique reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (originating from the amino group) and halogen bonding, which dictate the solid-state structure.

No published crystal structure for this compound was identified in the searched literature. Such a study would be invaluable for validating the structures inferred from other spectroscopic methods.

Structure Activity Relationship Sar Studies of 2 Amino 5 Bromo 3 Chlorobenzonitrile Analogues

Impact of Halogen Substitution Patterns on Reactivity and Molecular Interactions

The presence and positioning of halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties, including its reactivity and ability to engage in intermolecular interactions. In the 2-amino-5-bromo-3-chlorobenzonitrile scaffold, the bromine at position 5 and chlorine at position 3 are critical determinants of its electronic and steric profile.

Halogens exert a dual electronic effect: they are electron-withdrawing through induction (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs). This complex interplay modifies the electron density of the benzene (B151609) ring, affecting its susceptibility to chemical reactions and its interactions with biological targets. For instance, the strong inductive effect of the halogens makes the aromatic ring less susceptible to oxidative metabolism. nih.gov

The specific pattern of halogen substitution also dictates the potential for non-covalent interactions. Halogen bonds, which are favorable interactions between an electrophilic region on a halogen atom and a nucleophilic site, are increasingly recognized as important in drug design. The nature of the halogen (Br vs. Cl) and its position can modulate the strength and directionality of these bonds. Computational studies on haloaziridines have shown that changing halogen substituents can dramatically affect reaction rates and even direct the chemical mechanism toward different pathways, such as SN2 versus rearrangement mechanisms. nih.gov Altering the halogen type (e.g., replacing bromine with iodine) or its position on the benzonitrile (B105546) ring would be expected to significantly alter these properties.

Substitution PatternKey Property InfluencedPotential Impact on Molecular InteractionsReference Principle
5-BromoIncreased lipophilicity; potential for halogen bonding.May enhance membrane permeability and binding affinity through specific halogen bond formation with Lewis bases (e.g., carbonyl oxygens) in a target protein. nih.gov
3-ChloroStrong inductive electron withdrawal; steric influence near the amino group.Modulates the pKa of the amino group and can create specific steric constraints that favor a particular binding conformation. nih.gov
Hypothetical 5-Iodo AnalogueHigher polarizability and stronger halogen bond donor potential compared to bromine.Could lead to stronger and more specific interactions with a biological target, potentially increasing potency. nih.gov
Hypothetical 3,5-Dichloro AnalogueAltered electronic distribution and steric bulk compared to the bromo-chloro pattern.Changes in the electrostatic potential map of the molecule, affecting long-range interactions and overall binding orientation. nih.gov

Influence of Amino and Nitrile Functional Groups on Scaffold Properties

The amino group at position 2 is a primary hydrogen bond donor and can also act as a hydrogen bond acceptor. enamine.net Its basicity allows it to be protonated under physiological conditions, enabling strong electrostatic or ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein binding site. enamine.net The presence of the adjacent chlorine atom at position 3 can modulate the pKa of this amino group through inductive effects.

The nitrile group is a versatile functional group in medicinal chemistry. nih.gov It is a weak base but an excellent hydrogen bond acceptor via its nitrogen atom. nih.gov The strong dipole moment of the nitrile group allows it to participate in favorable polar interactions. nih.gov Furthermore, the nitrile group is metabolically quite stable and is often used as a bioisostere for a carbonyl group or a terminal alkyne. nih.govnih.gov Its linear geometry provides a unique steric profile, and its electron-withdrawing nature significantly influences the electron distribution of the aromatic ring. nih.govenamine.net

The ortho-relationship of the electron-donating amino group and the electron-withdrawing nitrile group creates a "push-pull" system, which can enhance the molecule's dipole moment and polarizability, features that are often critical for binding to biological targets. enamine.net

Functional GroupPositionPrimary Role in Molecular InteractionsInfluence on Scaffold PropertiesReference Principle
Amino (-NH₂)2Hydrogen bond donor; protonatable for ionic interactions.Increases polarity; acts as an electron-donating group, influencing aromatic ring chemistry. researchgate.netenamine.net
Nitrile (-C≡N)1Hydrogen bond acceptor; participates in polar and dipole interactions.Acts as a strong electron-withdrawing group; metabolically stable; provides unique linear geometry. nih.govnih.gov

Rational Design of Derivatives Based on SAR Insights

Rational drug design leverages SAR insights to create new molecules with improved properties. mdpi.com By understanding how the halogen pattern and functional groups of this compound contribute to its activity, researchers can propose targeted modifications.

For example, if SAR studies indicated that a hydrogen bond to the nitrile nitrogen is critical for activity, derivatives could be designed where the electronic properties of the ring are modified to enhance the hydrogen bond acceptor capability of the nitrile. This could involve replacing the bromine at position 5 with a more strongly electron-donating group to increase electron density on the nitrile nitrogen.

Conversely, if steric hindrance is a limiting factor, the size of the halogen substituents could be altered. Replacing the bromine at position 5 with a smaller chlorine atom might allow for a better fit into a constrained binding pocket. The development of dual A₂A/A₂B adenosine (B11128) receptor antagonists from a triazole-pyrimidine-methylbenzonitrile core illustrates how such rational modifications, including the exploration of different substituents on the benzonitrile ring, can lead to compounds with enhanced potency and favorable pharmacokinetic profiles. nih.gov

The process involves generating a hypothesis based on existing data, synthesizing a focused set of analogues, and evaluating them to test the hypothesis, thereby refining the SAR model in an iterative cycle.

Hypothetical Analogue ModificationDesign Rationale (Based on SAR Insight)Predicted OutcomeReference Principle
Replace 5-Bromo with 5-Methoxy (-OCH₃)The methoxy (B1213986) group is a strong electron-donating group. This could increase the hydrogen bond acceptor strength of the nitrile nitrogen if that interaction is key to activity.Potential for increased binding affinity if H-bonding to the nitrile is critical. nih.govnih.gov
Replace 2-Amino with 2-Hydroxyl (-OH)To probe the importance of the amino group as a hydrogen bond donor versus its basicity. The hydroxyl group is a donor but not basic.Activity may be retained if H-bond donation is the key role, but lost if ionic interaction of the protonated amine is required. drugdesign.org
Bioisosteric replacement of the Nitrile (-CN) with an Oxadiazole ringAn oxadiazole ring can mimic the hydrogen bond accepting and steric properties of the nitrile group while altering the overall electronics and solubility of the scaffold.Improved pharmacokinetic properties (e.g., solubility) while potentially maintaining binding affinity. nih.gov
Add a methyl group to the Amino group (2-Methylamino)To investigate steric tolerance around the amino group and assess the importance of having two H-bond donors versus one.A decrease in activity might suggest that both N-H donors are required for optimal binding or that there is a tight steric constraint in the binding pocket. drugdesign.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-5-bromo-3-chlorobenzonitrile, and how can reaction yields be improved?

  • Methodological Answer : A common synthesis involves bromination of 2-amino-3-chlorobenzonitrile using N-bromosuccinimide (NBS) in DMF at room temperature, achieving ~58% yield after purification via combi flash chromatography (EtOAc/PE gradient) . To optimize yields:

  • Solvent selection : Polar aprotic solvents like DMF stabilize intermediates and enhance reactivity.
  • Stoichiometry : A slight excess of NBS (1.1 eq) ensures complete bromination.
  • Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts.
    • Data Consideration : Monitor reaction progress via TLC or HPLC to identify unreacted starting material and optimize reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR confirms aromatic proton environments (e.g., deshielded NH2_2 protons at ~5.5 ppm). 13C^{13}C-NMR identifies nitrile (~115 ppm) and halogen-substituted carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 231.92 for C7_7H4_4BrClN2_2) .
  • IR : Nitrile stretches (~2200 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) confirm functional groups.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for halogenated aromatics .
  • Computational Workflow :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to assess model reliability.

Q. What strategies resolve contradictions in reported reactivity data for halogenated benzontiriles under cross-coupling conditions?

  • Methodological Answer :

  • Comparative Studies : Replicate reactions under standardized conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination) while varying:
  • Catalyst systems : Pd0^0 vs. PdII^{II} precursors.
  • Solvent polarity : DMF (polar) vs. THF (less polar).
  • Kinetic Analysis : Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediate species and rate-limiting steps .
    • Reproducibility : Document steric/electronic effects of substituents (Br vs. Cl) on reaction pathways.

Q. How can this compound be leveraged to design bioactive quinazolinone derivatives?

  • Methodological Answer :

  • Scaffold Functionalization : React the nitrile group with H2_2O2_2/NaOH to form a benzamide intermediate, followed by cyclization with fluorocyclobutyl reagents to yield quinazolin-4-ol derivatives .
  • Structure-Activity Relationship (SAR) :
  • Introduce substituents at the 6-bromo-8-chloro positions to modulate kinase inhibition.
  • Test in vitro activity against cancer cell lines (e.g., IC50_{50} assays) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., MeOH/H2_2O) to enhance solubility and slow crystallization.
  • Temperature Control : Gradual cooling from 50°C to 4°C promotes crystal nucleation.
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous chlorinated benzoxazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.